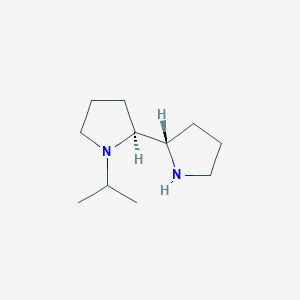![molecular formula C32H47N3O2 B14237505 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol typically involves a multi-step process. One common method is the condensation reaction between 2-aminobenzimidazole and 5-octadecoxy-2-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group in the compound can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrobenzimidazoles and halogenated benzimidazoles.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential use in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can be compared with other benzimidazole derivatives, such as:
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-methoxyphenol
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-ethoxyphenol
These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy chain attached to the phenol group
Propriétés
Formule moléculaire |
C32H47N3O2 |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol |
InChI |
InChI=1S/C32H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27(31(36)25-28)26-33-32-34-29-20-17-18-21-30(29)35-32/h17-18,20-23,25-26,36H,2-16,19,24H2,1H3,(H,34,35)/b33-26+ |
Clé InChI |
RXYJACSNWLKSBJ-MHTZHOPKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=NC3=CC=CC=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


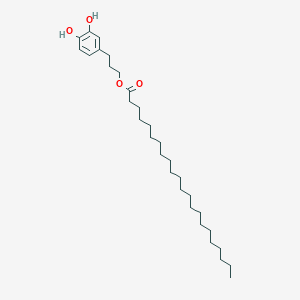
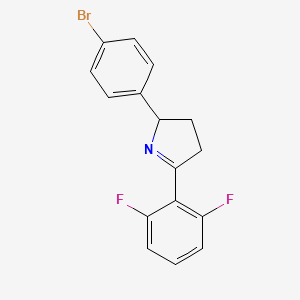
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)

![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
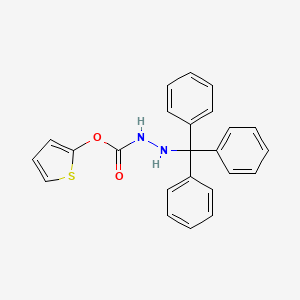
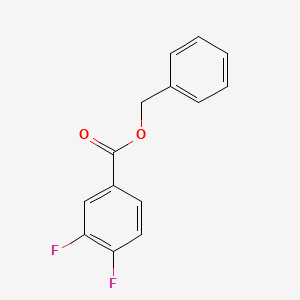
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
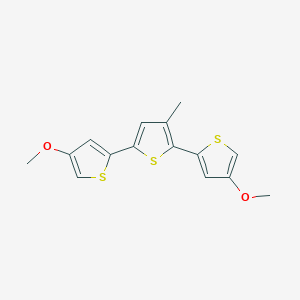
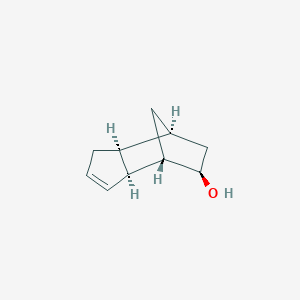
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
